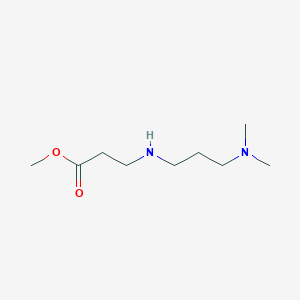

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

Description

BenchChem offers high-quality Methyl 3-((3-(dimethylamino)propyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((3-(dimethylamino)propyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3-(dimethylamino)propylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-11(2)8-4-6-10-7-5-9(12)13-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKFFWPHFBTKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389074 | |

| Record name | Methyl N-[3-(dimethylamino)propyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90796-69-3 | |

| Record name | Methyl N-[3-(dimethylamino)propyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" CAS 90796-69-3 characterization

Examining Chemical Properties

The database searches confirmed the molecular formula, weight, InChI string, and synonyms. I've also uncovered a key application of the compound: its use as a reagent in preparing latent catalysts for polyurethane production. This is quite promising, and opens up more avenues for exploration.

Digging Deeper for Data

I've confirmed the molecular formula, weight, InChI string, and synonyms, as well as a known application as a reagent in latent catalysts. However, the critical characterization data and experimental protocols are still elusive. I'll now focus my search on specialized databases and journals that might hold this specific information. The lack of detailed data has led me to explore new, more specialized resources.

Confirming Density Data

I've got some preliminary data on Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, specifically boiling point and refractive index from various sources. I'm still searching to pinpoint the density, which is a crucial missing piece of the puzzle. I'm hoping I can unearth this property soon.

Deepening Data Dive

I'm still struggling to find complete information on Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. Boiling point and refractive index are known, but density, melting point, and spectroscopic data are absent. These gaps are slowing progress. I'm focusing next on scientific literature and specialized databases to find these critical details. I'm also starting to organize the current data, ready to add more when it is available.

A Technical Guide to the Potential Research Applications of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is not extensively documented in current scientific literature. This guide, therefore, explores its potential research applications based on the established biological activities of structurally analogous compounds, particularly those containing a polyamine-like backbone. The provided data and protocols are derived from research on these related molecules and are intended to serve as a foundation for investigating the potential of this specific compound.

Introduction

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a small molecule characterized by a central secondary amine, a tertiary amine, and a methyl ester functional group. Its linear structure with precisely spaced nitrogen atoms gives it a resemblance to natural polyamines like spermidine and spermine. Polyamines are essential polycations involved in numerous fundamental cellular processes, including cell growth, differentiation, and proliferation.[1][2] The metabolism of polyamines is frequently dysregulated in cancer cells, making the polyamine pathway a significant target for the development of novel therapeutic agents.[2][3]

Analogs of natural polyamines are designed to interfere with polyamine functions, thereby disrupting cancer cell growth.[4] These synthetic compounds can modulate the synthesis, catabolism, and cellular uptake of natural polyamines.[4] Given the structural similarities, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is hypothesized to function as a polyamine analog, suggesting potential applications as an anticancer and antimicrobial agent. This guide will delineate a potential synthetic route for this compound and explore its prospective utility in biomedical research, supported by data and methodologies from studies on related structures.

Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

A plausible and efficient method for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is the aza-Michael addition of 3-(dimethylamino)propylamine to methyl acrylate. This reaction is a common strategy for the formation of β-amino esters.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)propylamine (1.0 equivalent). Dissolve the amine in a suitable solvent such as methanol.

-

Addition of Reactant: Cool the solution to 0°C using an ice bath. Slowly add methyl acrylate (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the pure Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Research Applications

Based on the biological activities of structurally related polyamine analogs, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate holds promise in two primary research areas: oncology and microbiology.

Anticancer Activity

Cancer cells exhibit an elevated demand for polyamines to sustain their rapid proliferation, making the polyamine metabolic pathway an attractive therapeutic target.[4] Polyamine analogs can disrupt this pathway, leading to cytostasis or cytotoxicity in cancer cells.[3] The structural features of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate suggest it could be readily taken up by cancer cells via the polyamine transport system, where it could downregulate key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), and induce the catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT).[3]

Antimicrobial Activity

The 3-(dimethylamino)propylamino moiety is present in various compounds exhibiting antimicrobial properties. Cationic surfactants containing this group have shown good activity against various microbes.[5] Derivatives of N-[3-(dimethylamino)propyl]methacrylamide have demonstrated a broad spectrum of antimicrobial action against both bacteria and fungi.[5] Therefore, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate may possess intrinsic antimicrobial properties worthy of investigation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Data from Analogous Compounds

The following tables summarize the cytotoxic and antimicrobial activities of compounds structurally related to Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This data provides a benchmark for potential efficacy.

Table 1: Anticancer Activity of Polyamine Analogs

| Compound/Analog Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diethyl Dihydroxyhomospermine (SBP-101) | AsPc-1 (Pancreatic) | < 5.0 | [6] |

| Diethyl Dihydroxyhomospermine (SBP-101) | BxPC-3 (Pancreatic) | ~ 9.0 | [6] |

| Diethyl Dihydroxyhomospermine (SBP-101) | CaOV-3 (Ovarian) | < 2.0 | [6] |

| Bispidine Derivative 4c | HepG2 (Liver) | 36.8 ± 3.1 | [7] |

| Bispidine Derivative 4e | HepG2 (Liver) | 24.3 ± 2.2 | [7] |

| CGC-11144 (Decamine) | Prostate Cancer Panel | Order of magnitude lower than other analogs | [3] |

| Quaternary Ammonium Salt (with decyl residues) | HaCaT (Keratinocytes) | 12.8 ± 1.2 | [8] |

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Analog Name | Microorganism | MIC (µg/mL) | Reference |

| Quaternary Ammonium Salt (with decyl residues) | Candida species | 16 - 32 | [8] |

| Quaternary Ammonium Salt (with decyl residues) | E. coli | 32 | [8] |

| Quaternary Ammonium Salt (with decyl residues) | S. aureus | 8 | [8] |

| Quinoline-3-carbaldehyde Hydrazone 3q5 | MRSA | 16 | [9] |

| Quinoline-3-carbaldehyde Hydrazone 3q6 | MRSA | 16 | [9] |

| 3-Alkylidene-2-indolone 10f | S. aureus | 0.5 | [10] |

| 3-Alkylidene-2-indolone 10g | S. aureus | 0.5 | [10] |

| 3-Alkylidene-2-indolone 10h | S. aureus | 0.5 | [10] |

Key Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cancer cell viability.[11][12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in culture medium. Replace the existing medium with the medium containing the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11][13]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16]

-

Compound Preparation: Prepare a series of two-fold dilutions of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Signaling Pathway Interactions

As a polyamine analog, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is likely to interfere with polyamine metabolism, which is intricately linked with key signaling pathways that drive cancer progression.

Polyamine Metabolism Pathway

The core of the compound's potential mechanism of action lies in its ability to disrupt the normal synthesis and breakdown of polyamines.

Caption: Overview of the polyamine metabolism pathway and points of intervention for polyamine analogs.

Interaction with the mTOR Signaling Pathway

The polyamine pathway is interconnected with other critical cancer-driving pathways, such as the PI3K/Akt/mTOR pathway.[18] mTORC1, a key regulator of cell growth and proliferation, can be influenced by cellular polyamine levels.[18] Polyamines have been shown to mediate some of the downstream effects of Akt signaling.[18] Therefore, a polyamine analog could potentially exert its anticancer effects not only by direct disruption of polyamine homeostasis but also by modulating mTORC1 activity, leading to reduced protein synthesis and cell proliferation.

Caption: Interplay between the mTOR and polyamine signaling pathways in cancer.

Conclusion

While direct experimental data for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is currently unavailable, its structural characteristics strongly suggest its potential as a valuable research tool. By acting as a polyamine analog, it is poised to be a promising candidate for investigation in anticancer and antimicrobial drug discovery programs. The synthetic and experimental protocols outlined in this guide provide a solid framework for initiating such research. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities in relevant cancer cell lines and microbial strains. Furthermore, mechanistic studies to elucidate its precise interactions with the polyamine metabolism and related signaling pathways will be crucial in determining its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Role of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in Medicinal Chemistry: A Technical Overview

For Immediate Release

Shanghai, China – December 27, 2025 – Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, a readily available chemical intermediate, presents a curious case in the landscape of medicinal chemistry. While its structural motifs suggest potential as a versatile building block in drug discovery, a comprehensive review of publicly accessible scientific literature and patents reveals a surprising scarcity of its direct application in the synthesis of named pharmaceutical agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a concise overview of this compound, detailing its known properties and exploring its potential, yet underexplored, utility.

Chemical Identity and Properties

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a diamine derivative characterized by a secondary amine, a tertiary amine, and a methyl ester functional group. These features, in theory, offer multiple reactive sites for the construction of more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 90796-69-3 | [1][2][3] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1][3] |

| Appearance | Typically a liquid | General Chemical Supplier Information |

| Boiling Point | Not readily available | |

| Solubility | Expected to be soluble in organic solvents |

Synthetic Accessibility

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is commercially available from various chemical suppliers, indicating that its synthesis is well-established, likely through a Michael addition of 3-(dimethylamino)-1-propanamine to methyl acrylate. This straightforward accessibility makes it an attractive, albeit underutilized, starting material for synthetic campaigns.

Potential Applications in Medicinal Chemistry: A Landscape of Possibilities

The core structure of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate contains the N,N-dimethylaminopropyl moiety, a common feature in a number of bioactive molecules. This side chain is often employed to enhance solubility, modulate basicity, and facilitate interactions with biological targets. Given this precedent, the title compound could conceivably serve as a precursor for various classes of therapeutic agents.

While direct evidence of its use is limited, we can extrapolate its potential utility based on the reactivity of its functional groups.

Amide Bond Formation

The secondary amine is a prime site for acylation to form amides. This reaction is a cornerstone of medicinal chemistry, used to link molecular fragments and introduce diverse functionalities.

Hypothetical Experimental Protocol: General Amide Coupling

To a solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide, is added a carboxylic acid (1.0-1.2 eq) and a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.0-1.5 eq). A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is then added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the desired amide.

N-Alkylation and Reductive Amination

The secondary amine can also undergo N-alkylation or reductive amination to introduce further substituents, thereby expanding the chemical space around the core scaffold.

Hypothetical Experimental Protocol: General Reductive Amination

A solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a solvent such as methanol or dichloroethane is stirred at room temperature. A reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified by standard chromatographic techniques.

Ester Hydrolysis and Further Derivatization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions, for instance, to form amides with other amines.

Visualization of Potential Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a building block.

Caption: Potential synthetic transformations of the title compound.

Conclusion: An Open Invitation for Exploration

References

A Technical Guide to Poly(β-amino ester)s for Novel Material Synthesis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective and safe delivery systems is a cornerstone of modern medicine. Among the various platforms being explored, biodegradable polymers have emerged as a highly promising class of materials. This guide focuses on poly(β-amino ester)s (PBAEs), a versatile family of cationic polymers with significant potential for novel material synthesis, particularly in the realm of drug and gene delivery. While the specific monomer "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is not extensively documented, its structural motifs are representative of the monomers used in PBAE synthesis. This document will provide an in-depth overview of the synthesis, properties, and applications of PBAEs, using analogous and well-characterized monomers as examples.

PBAEs are synthesized through the Michael addition reaction of a diamine with a diacrylate monomer.[1] This method allows for the creation of a vast library of polymers with tunable properties by simply varying the monomers used.[1] Key characteristics of PBAEs include their biodegradability, pH-sensitivity, and cationic nature, which make them ideal candidates for encapsulating and delivering therapeutic payloads such as nucleic acids and small molecule drugs.[2][3]

Physicochemical Properties of PBAE Monomers and Polymers

The selection of monomers is a critical step in designing a PBAE with the desired characteristics for a specific application. The properties of the resulting polymer, such as its molecular weight, hydrophobicity, and charge density, are directly influenced by the choice of the amine and diacrylate monomers.[4][5]

Table 1: Physicochemical Properties of Representative Monomers

| Monomer Name | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,4-Butanediol diacrylate | Diacrylate | 198.22 | 120 (4 mmHg) | 1.038 | 1.456 |

| 4-Amino-1-butanol | Amine | 89.14 | 176-178 | 0.957 | 1.462 |

| 1-(3-Aminopropyl)-4-methylpiperazine | Amine (End-capping agent) | 157.26 | 225-227 | 0.927 | 1.484 |

Table 2: Properties of an Exemplary Poly(β-amino ester) (PBAE-447)

| Property | Value |

| Number Average Molecular Weight (Mn) | 5,354 g/mol [6] |

| Weight Average Molecular Weight (Mw) | 9,575 g/mol [6] |

| Polydispersity Index (PDI) | 1.7[6] |

| Zeta Potential of Nanoparticles (mV) | +7.42 mV[6] |

| Hydrodynamic Radius of Nanoparticles (nm) | 184 nm[6] |

Experimental Protocols

Synthesis of Poly(β-amino ester) (PBAE)

The following is a general protocol for the synthesis of a PBAE via Michael addition. This can be adapted by substituting different amine and diacrylate monomers to create a library of polymers.

Materials:

-

Diacrylate monomer (e.g., 1,4-butanediol diacrylate, B4)

-

Amine monomer (e.g., 4-amino-1-butanol, S4)

-

End-capping agent (e.g., 1-(3-aminopropyl)-4-methylpiperazine, E7)[6]

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Magnetic stir bar and stir plate

-

Reaction vial with a Teflon-lined screw cap

-

Oven

Procedure:

-

Polymerization: In a clean, dry reaction vial, combine the diacrylate monomer and the amine monomer at a desired molar ratio (e.g., 1:1).[7]

-

Add a magnetic stir bar to the vial.

-

Seal the vial and place it on a magnetic stir plate in an oven preheated to 90-95°C.[7][8]

-

Allow the reaction to proceed with stirring for 24-48 hours.[9][10]

-

End-capping: After the initial polymerization, dissolve the resulting base polymer in anhydrous THF.[9]

-

Add the end-capping agent to the polymer solution and stir at room temperature for 1-2 hours.[7]

-

Purification: Precipitate the end-capped polymer by adding the reaction mixture dropwise to cold diethyl ether.[9]

-

Wash the precipitate with diethyl ether twice to remove unreacted monomers and oligomers.[9]

-

Dry the purified polymer under vacuum for 48 hours to remove any residual solvent.[9][11]

Formulation of PBAE/Nucleic Acid Nanoparticles

PBAEs can self-assemble with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form nanoparticles suitable for cellular delivery.

Materials:

-

Synthesized PBAE polymer

-

Nucleic acid (e.g., pDNA)

-

Sodium acetate buffer (25 mM, pH 5.2)[8]

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare Polymer Stock Solution: Dissolve the PBAE in DMSO to a concentration of 100 mg/mL.[8]

-

Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in sodium acetate buffer to the desired concentration (e.g., 0.060 mg/mL for pDNA).[8]

-

Nanoparticle Formation:

-

Dilute the PBAE stock solution in sodium acetate buffer to achieve the desired polymer-to-nucleic acid weight ratio (w/w).[8] Common ratios range from 10:1 to 150:1.[4]

-

Add the diluted polymer solution to an equal volume of the nucleic acid solution.[6]

-

Mix immediately by gentle pipetting.

-

Incubate at room temperature for 10-15 minutes to allow for self-assembly of the nanoparticles.[6]

-

Mechanism of Action in Drug Delivery: The Proton Sponge Effect

A key advantage of PBAEs in drug and gene delivery is their ability to facilitate the escape of their payload from the endosome into the cytoplasm. This process is largely attributed to the "proton sponge effect".[8][12]

-

Cellular Uptake: Cationic PBAE nanoparticles are taken up by cells through endocytosis.

-

Endosomal Acidification: Once inside the endosome, the internal pH begins to drop from the physiological pH of ~7.4 to a more acidic pH of 5-6.

-

Protonation and Buffering: The tertiary amine groups in the PBAE backbone become protonated in the acidic environment of the endosome. This buffering action leads to an influx of protons (H+) and counter-ions (e.g., Cl-) into the endosome.[13]

-

Osmotic Swelling and Rupture: The accumulation of ions results in increased osmotic pressure within the endosome, causing it to swell and eventually rupture.[13]

-

Payload Release: The rupture of the endosomal membrane releases the PBAE and its therapeutic cargo into the cytoplasm, where it can exert its biological effect.[12]

Conclusion

Poly(β-amino ester)s represent a highly versatile and promising class of biodegradable polymers for the synthesis of novel materials in drug development. Their tunable physicochemical properties, straightforward synthesis, and ability to efficiently deliver therapeutic payloads to the cytoplasm make them a compelling platform for a wide range of applications, from gene therapy to the delivery of small molecule drugs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of PBAEs in their own drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 8. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tertiary Amine-Containing Propanoates in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is rapidly evolving, with a significant focus on targeted and efficient delivery of therapeutic payloads such as messenger RNA (mRNA). At the heart of many successful delivery platforms, particularly lipid nanoparticles (LNPs), are ionizable lipids. These specialized molecules are critical for encapsulating nucleic acids and facilitating their release into the cytoplasm of target cells. This technical guide delves into the role of a specific structural motif, "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate," and its analogous structures in the design of next-generation drug delivery systems. While direct experimental data for this exact molecule remains nascent in publicly available literature, its constituent chemical features are central to the design of many cutting-edge ionizable lipids. This guide will, therefore, focus on the principles, experimental methodologies, and performance of ionizable lipids featuring the pivotal dimethylaminopropyl head group and propanoate linker, providing a comprehensive resource for researchers in the field.

The Pivotal Role of Ionizable Lipids in Drug Delivery

Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At acidic pH, typically during the formulation process, their amine headgroups become protonated, allowing for the electrostatic complexation and encapsulation of negatively charged nucleic acids like mRNA.[1] Upon administration and circulation in the bloodstream at physiological pH (around 7.4), these lipids are nearly neutral, which reduces nonspecific interactions with biological membranes and enhances their stability and safety profile.[1]

The key event in the delivery process occurs after the LNP is taken up by a target cell via endocytosis. The endosome, the cellular compartment containing the LNP, gradually acidifies. This acidic environment protonates the ionizable lipid's tertiary amine, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, a critical step known as endosomal escape, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into a therapeutic protein.[1]

The structure of the ionizable lipid, particularly the head group and linker region, plays a crucial role in its pKa (the pH at which it is 50% ionized) and its overall performance in a drug delivery system. The "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" structure incorporates two key features:

-

A Tertiary Amine (dimethylamino): This group is a common feature in many successful ionizable lipids and is responsible for the pH-sensitive charge.

-

A Propanoate Linker: This ester-containing linker can influence the biodegradability of the lipid, potentially reducing long-term toxicity.

Physicochemical Properties of LNP Formulations

The performance of an LNP-based drug delivery system is heavily dependent on its physicochemical properties. These properties are meticulously optimized during the formulation process.

Table 1: Key Physicochemical Parameters of Ionizable Lipid Nanoparticles

| Parameter | Typical Range | Significance in Drug Delivery |

| Particle Size (Z-average) | 80 - 150 nm | Influences biodistribution, cellular uptake, and clearance. Smaller particles often exhibit longer circulation times. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity. A low PDI is crucial for consistent performance and regulatory approval. |

| Zeta Potential | Near-neutral at physiological pH | Indicates the surface charge of the nanoparticles. A neutral charge at pH 7.4 minimizes nonspecific interactions and aggregation. |

| Encapsulation Efficiency (%) | > 90% | The percentage of the drug that is successfully encapsulated within the nanoparticles. High efficiency is critical for therapeutic efficacy and cost-effectiveness. |

| pKa of the Ionizable Lipid | 6.0 - 7.0 | Determines the pH at which the lipid becomes charged. An optimal pKa is essential for efficient endosomal escape. |

Experimental Protocols

The development of effective LNP-based drug delivery systems relies on robust and reproducible experimental protocols. The following sections detail the key methodologies for the synthesis of ionizable lipids, formulation of LNPs, and their subsequent characterization and evaluation.

Synthesis of Ionizable Lipids with Tertiary Amine Head Groups

The synthesis of ionizable lipids is a multi-step process that often involves the assembly of a hydrophilic head group, a hydrophobic tail, and a linker moiety. A general workflow for the synthesis of a lipid containing a tertiary amine head group is outlined below.

Workflow for Ionizable Lipid Synthesis

Caption: General workflow for the synthesis of a novel ionizable lipid.

A representative synthetic scheme for an ionizable lipid with a tertiary amine headgroup involves the reaction of a secondary amine-containing headgroup precursor with lipid tails containing a reactive group (e.g., an epoxide or an activated ester).

Example Protocol for Ionizable Lipid Synthesis:

-

Headgroup Synthesis: The "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" can be synthesized through a Michael addition reaction between 3-(dimethylamino)-1-propanamine and methyl acrylate.

-

Lipid Tail Attachment: The secondary amine of the synthesized headgroup can then be reacted with lipid tails containing epoxide groups in a ring-opening reaction to form the final ionizable lipid.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure ionizable lipid.

-

Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Formulation of Lipid Nanoparticles

The formulation of LNPs is a critical step that determines their physicochemical properties and, consequently, their in vivo performance. Microfluidic mixing is a widely used technique for the reproducible and scalable production of LNPs.[2][3]

Workflow for LNP Formulation via Microfluidic Mixing

Caption: Workflow for formulating mRNA-loaded lipid nanoparticles.

Detailed Protocol for LNP Formulation:

-

Preparation of Solutions:

-

Lipid Phase: Dissolve the ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio.

-

Aqueous Phase: Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing: Load the lipid and aqueous phases into separate syringes and connect them to a microfluidic mixing device. Pump the solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing leads to the self-assembly of the LNPs.

-

Buffer Exchange: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the LNPs.

-

Sterilization: The final LNP suspension is sterilized by passing it through a 0.22 µm filter.

Characterization of Lipid Nanoparticles

Thorough characterization of the formulated LNPs is essential to ensure quality and consistency.

Table 2: Experimental Techniques for LNP Characterization

| Parameter | Technique | Brief Description |

| Particle Size and PDI | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size distribution. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the velocity of the particles in an electric field to determine their surface charge. |

| Encapsulation Efficiency | RiboGreen Assay | A fluorescent dye that binds to nucleic acids is used to quantify the amount of unencapsulated mRNA. The encapsulation efficiency is then calculated by subtracting the unencapsulated amount from the total amount of mRNA used. |

| pKa of Ionizable Lipid | TNS Assay | The fluorescence of 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS) increases upon binding to the hydrophobic core of the LNPs, which is dependent on the protonation state of the ionizable lipid. The pKa is determined by measuring the fluorescence intensity as a function of pH. |

In Vitro and In Vivo Evaluation

The ultimate test of an LNP-based drug delivery system is its ability to effectively deliver its cargo to target cells and elicit a biological response.

In Vitro Evaluation

In vitro studies are performed to assess the transfection efficiency and cytotoxicity of the LNP formulations in cell culture models.

Workflow for In Vitro Evaluation of LNPs

Caption: Workflow for assessing the in vitro performance of mRNA-LNPs.

Protocol for In Vitro Transfection:

-

Cell Seeding: Seed a relevant cell line (e.g., HEK293T or HeLa cells) in a multi-well plate and allow them to adhere overnight.

-

LNP Treatment: Dilute the mRNA-LNP suspension in cell culture medium and add it to the cells. The mRNA should encode a reporter protein, such as luciferase or a fluorescent protein, to facilitate quantification.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake, endosomal escape, and protein expression.

-

Analysis:

-

Protein Expression: Lyse the cells and measure the activity of the reporter protein (e.g., using a luciferase assay kit) or quantify the percentage of fluorescent cells using flow cytometry.

-

Cytotoxicity: Assess cell viability using a standard assay such as the MTT or LDH assay.

-

In Vivo Evaluation

In vivo studies in animal models are crucial for evaluating the biodistribution, efficacy, and safety of LNP formulations.[2][3]

Workflow for In Vivo Evaluation of LNPs

Caption: Workflow for assessing the in vivo performance of mRNA-LNPs.

Protocol for In Vivo Efficacy Study:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Administration: Administer the mRNA-LNPs via the desired route (e.g., intravenous injection for systemic delivery or intramuscular injection for vaccination). The mRNA should encode a reporter protein or a therapeutic protein.

-

Monitoring: At various time points after administration, monitor the expression of the reporter protein using non-invasive imaging techniques like in vivo bioluminescence imaging for luciferase.

-

Biodistribution: To determine the tissue distribution of the LNPs, radiolabeled lipids or fluorescently labeled mRNA can be used. After a set period, tissues are harvested, and the amount of radioactivity or fluorescence is quantified.

-

Efficacy and Safety: For therapeutic applications, the efficacy of the treatment is assessed by measuring relevant biomarkers or clinical outcomes. Safety is evaluated by monitoring animal weight, behavior, and by performing histological analysis of major organs.

Conclusion and Future Directions

The "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" moiety represents a key structural element in the design of advanced ionizable lipids for drug delivery. Its tertiary amine provides the necessary pH-responsiveness for efficient endosomal escape, while the propanoate linker offers potential for improved biodegradability. While specific data on lipids incorporating this exact structure are not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of novel ionizable lipids with similar features.

Future research in this area will likely focus on fine-tuning the structure of the ionizable lipid to optimize the pKa for specific applications, enhance biodegradability to improve the safety profile, and modulate the overall lipid composition to achieve targeted delivery to specific organs and cell types. The continued development of novel ionizable lipids is paramount to unlocking the full therapeutic potential of nucleic acid-based medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate from 3-(dimethylamino)-1-propylamine and methyl acrylate. The synthesis involves aza-Michael addition, a versatile and efficient method for forming carbon-nitrogen bonds. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesized compound, a functionalized diamine ester, has potential applications as a building block in the development of novel surfactants, coatings, adhesives, and as a scaffold in drug discovery.

Introduction

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a diamino ester containing both a secondary and a tertiary amine, as well as a methyl ester functionality. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields. The presence of two basic nitrogen centers and a reactive ester group allows for a wide range of chemical modifications, making it an attractive scaffold for creating libraries of compounds for screening in drug discovery and materials science. Diamines are known to be important components in the synthesis of polymers, such as polyamides and polyurethanes, and are also found in various biologically active molecules.[1] The title compound, with its specific arrangement of functional groups, can be explored for its utility in developing novel surfactants, corrosion inhibitors, and as a monomer for functional polymers.[2][3]

Applications

While specific applications for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate are not extensively documented in the literature, its structural motifs suggest several potential areas of use:

-

Building Block for Complex Molecules: The presence of a secondary amine allows for further functionalization, such as acylation, alkylation, or arylation, to produce a variety of derivatives. The tertiary amine can act as a catalytic site or a point for quaternization to introduce cationic charges. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility makes it a useful building block in multi-step organic synthesis.

-

Monomer for Functional Polymers: As a diamine, it can be used as a monomer in polymerization reactions with, for example, diacyl chlorides or diisocyanates to form polyamides or polyureas. The resulting polymers would possess pendant dimethylamino groups, which could impart unique properties such as improved adhesion, catalytic activity, or the ability to be post-functionalized. Such functionalized polymers are of interest in the development of advanced coatings and adhesives.[4][5][6]

-

Precursor for Surfactants: The combination of a hydrophobic alkyl chain (after modification) and a hydrophilic head group (from the amino and ester moieties) makes this molecule a potential precursor for the synthesis of novel cationic or amphoteric surfactants.[2][7][8] Such surfactants could find applications in detergents, emulsifiers, and personal care products.

-

Scaffold in Medicinal Chemistry: The diamine structure is a common feature in many biologically active compounds. This molecule could serve as a starting point for the synthesis of new chemical entities with potential therapeutic applications. The ability to easily modify the molecule at multiple sites allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

This protocol describes the aza-Michael addition of 3-(dimethylamino)-1-propylamine to methyl acrylate. The reaction is typically carried out under mild conditions and can be performed with or without a solvent.

Materials:

-

3-(Dimethylamino)-1-propylamine (Reagent grade, ≥98%)

-

Methyl acrylate (Reagent grade, ≥99%, contains inhibitor)

-

Methanol (Anhydrous, ≥99.8%) (Optional, as solvent)

-

Diethyl ether (Anhydrous, ≥99.7%)

-

Magnesium sulfate (Anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-(dimethylamino)-1-propylamine (10.2 g, 0.1 mol). If a solvent is to be used, dissolve the amine in 20 mL of anhydrous methanol.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add methyl acrylate (8.6 g, 0.1 mol) dropwise via the addition funnel over a period of 30 minutes while stirring. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the limiting reagent), remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Purification:

-

Assemble a vacuum distillation apparatus.

-

Heat the crude product gently under vacuum.

-

Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of the product is expected to be higher than that of the starting materials.

Characterization:

The purified product should be a colorless to pale yellow oil. The structure can be confirmed by spectroscopic methods.

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.67 (s, 3H, -OCH₃)

-

δ 2.85 (t, J = 7.0 Hz, 2H, -NH-CH₂ -CH₂-COOCH₃)

-

δ 2.65 (t, J = 7.0 Hz, 2H, -N(CH₃)₂-CH₂-CH₂ -CH₂-NH-)

-

δ 2.50 (t, J = 7.0 Hz, 2H, -NH-CH₂-CH₂ -COOCH₃)

-

δ 2.35 (t, J = 7.5 Hz, 2H, -N(CH₃)₂-CH₂ -CH₂-CH₂-NH-)

-

δ 2.20 (s, 6H, -N(CH₃ )₂)

-

δ 1.65 (quintet, J = 7.2 Hz, 2H, -N(CH₃)₂-CH₂-CH₂ -CH₂-NH-)

-

δ 1.80 (br s, 1H, -NH -)

-

-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 173.0 (C=O)

-

δ 58.0 (-N(CH₃)₂-C H₂-)

-

δ 51.5 (-OC H₃)

-

δ 49.0 (-NH-C H₂-CH₂-COOCH₃)

-

δ 47.0 (-N(CH₃)₂-CH₂-CH₂-C H₂-NH-)

-

δ 45.5 (-N(C H₃)₂)

-

δ 35.0 (-NH-CH₂-C H₂-COOCH₃)

-

δ 28.0 (-N(CH₃)₂-CH₂-C H₂-CH₂-NH-)

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ at m/z = 188 would be expected.

-

Common fragmentation patterns for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). A prominent fragment would be expected from the loss of a propyl group from the secondary amine, or cleavage between the two nitrogen atoms. A fragment at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺ is a characteristic fragment for the dimethylaminopropyl group.

-

Data Presentation

| Parameter | 3-(Dimethylamino)-1-propylamine | Methyl Acrylate | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate |

| Molecular Formula | C₅H₁₄N₂ | C₄H₆O₂ | C₉H₂₀N₂O₂ |

| Molecular Weight ( g/mol ) | 102.18 | 86.09 | 188.27 |

| Boiling Point (°C) | 168-170 | 80 | Estimated >200 |

| Density (g/mL) | 0.812 | 0.956 | Estimated ~0.95 |

| Appearance | Colorless liquid | Colorless liquid | Colorless to pale yellow oil |

Workflow and Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-L-valine and N-n-decanoyl-L-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9 | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The described methodology is based on a standard Michael addition reaction, a widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.

Introduction

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a tertiary amine and an ester, functionalities that make it a versatile building block in organic synthesis. The presence of the tertiary amine group, specifically the dimethylaminopropyl moiety, can impart interesting physicochemical properties to larger molecules, such as increased water solubility and the ability to act as a proton sponge in certain biological contexts. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.

Reaction Principle

The synthesis proceeds via aza-Michael addition of 3-(dimethylamino)propylamine to methyl acrylate. In this reaction, the primary amine of 3-(dimethylamino)propylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is typically carried out at room temperature and can be performed with or without a solvent.

Experimental Protocol

Materials and Reagents:

-

3-(Dimethylamino)propylamine (≥98%)

-

Methyl acrylate (99%, stabilized)

-

Methanol (ACS grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)propylamine (1.0 equivalent). If desired, methanol can be used as a solvent to facilitate stirring.

-

Addition of Methyl Acrylate: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add methyl acrylate (1.0 to 1.1 equivalents) to the stirred solution of 3-(dimethylamino)propylamine over a period of 30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove any excess methyl acrylate and solvent.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a colorless to pale yellow oil.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used/Theoretical Yield |

| 3-(Dimethylamino)propylamine | 102.18 | 0.1 | 1.0 | 10.22 g |

| Methyl acrylate | 86.09 | 0.1 - 0.11 | 1.0 - 1.1 | 8.61 g - 9.47 g |

| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | 188.27 | 0.1 | - | 18.83 g (Assuming 100% yield) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methyl acrylate is flammable and a lachrymator. Handle with care.

-

3-(Dimethylamino)propylamine is corrosive and can cause burns. Avoid contact with skin and eyes.

Application Notes and Protocols: The Role of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in Pharmaceutical Synthesis

Abstract

Introduction

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a diamine derivative containing a terminal dimethylamino group and a methyl propanoate moiety. The presence of both nucleophilic amine centers and an ester group that can be hydrolyzed or further functionalized makes it an attractive intermediate for creating libraries of compounds for drug discovery. The dimethylaminopropyl group is a common feature in many active pharmaceutical ingredients (APIs), often contributing to improved solubility, bioavailability, and target binding. This document explores the prospective utility of this reagent and provides generalized experimental protocols for its application.

Chemical Properties and Potential Applications

The key reactive sites of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate are the secondary amine and the methyl ester. These functional groups allow for a range of chemical transformations, making it a valuable tool for medicinal chemists.

Table 1: Physicochemical Properties of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

| Property | Value |

| CAS Number | 90796-69-3 |

| Molecular Formula | C9H20N2O2 |

| Molecular Weight | 188.27 g/mol |

| Appearance | Liquid (predicted) |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents (predicted) |

Potential Applications in Pharmaceutical Synthesis:

-

Scaffold Elaboration: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to attach the molecule to a larger core structure.

-

Linker Chemistry: The diamine structure makes it suitable as a linker to connect two different molecular fragments, for instance, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

-

Introduction of a Basic Moiety: The dimethylamino group can be introduced into a lead compound to enhance its pharmacokinetic properties, such as increasing its solubility or enabling salt formation.

-

Prodrug Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester prodrugs.

Experimental Protocols (Theoretical)

The following are generalized protocols for common reactions involving Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: N-Acylation of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

This protocol describes the reaction of the secondary amine with an acyl chloride to form an amide.

Workflow Diagram:

Caption: Workflow for the N-acylation of the target reagent.

Materials:

-

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Table 2: Hypothetical Quantitative Data for N-Acylation

| Parameter | Value |

| Starting Material | 1.0 g (5.31 mmol) |

| Acyl Chloride | Benzoyl Chloride (0.81 g, 5.84 mmol) |

| Yield (Hypothetical) | 1.35 g (87%) |

| Purity (Hypothetical) | >95% (by HPLC) |

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the coupling of the secondary amine with an aldehyde via reductive amination.

Workflow Diagram:

Caption: Workflow for reductive amination.

Materials:

-

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

-

Aldehyde (e.g., benzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) in methanol, add the aldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

Table 3: Hypothetical Quantitative Data for Reductive Amination

| Parameter | Value |

| Starting Material | 1.0 g (5.31 mmol) |

| Aldehyde | Benzaldehyde (0.62 g, 5.84 mmol) |

| Yield (Hypothetical) | 1.25 g (85%) |

| Purity (Hypothetical) | >95% (by NMR) |

Signaling Pathways

As there are no specific pharmaceutical products identified as being synthesized from this reagent, a diagram of a relevant signaling pathway is not applicable. The biological activity would be determined by the final molecule into which this reagent is incorporated.

Conclusion

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate represents a potentially valuable, yet under-documented, building block for pharmaceutical synthesis. Its dual functionality offers medicinal chemists a tool to introduce the common and often beneficial dimethylaminopropylamino moiety into drug candidates. The provided theoretical protocols for N-acylation and reductive amination serve as a starting point for the exploration of its synthetic utility. Further research and publication of its use in the synthesis of specific, biologically active compounds would be necessary to fully elucidate its role as a key reagent in drug development.

Application of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" in Heterocyclic Chemistry: A Review of Available Data

Initial searches for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" and its listed CAS number (104706-47-0) have revealed a significant data discrepancy. The provided CAS number predominantly corresponds to a different chemical entity, (R)-(-)-3-Pyrrolidinol hydrochloride. This suggests a potential misattribution of the CAS number for the compound of interest. Furthermore, literature searches for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" did not yield specific applications in the synthesis of heterocyclic compounds.

Related Compounds and Their Applications

(R)-(-)-3-Pyrrolidinol hydrochloride (CAS 104706-47-0)

The CAS number 104706-47-0 is consistently associated with (R)-(-)-3-Pyrrolidinol hydrochloride. This chiral compound is a versatile building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Key Applications:

-

Chiral Synthesis: It serves as a crucial chiral precursor for the synthesis of enantiomerically pure pharmaceuticals.[1][2]

-

Muscarinic Receptor Antagonists: Used in the preparation of compounds that act as antagonists for muscarinic receptors.[2]

-

Antimicrobial Agents: Incorporated into the synthesis of novel antimicrobial compounds.[2]

-

Organocatalysts: Employed in the development of optically active organocatalysts.[1][2]

-

Drug Intermediates: It is a key intermediate in the synthesis of drugs such as Darifenacin.[2]

The general workflow for utilizing chiral building blocks like (R)-(-)-3-Pyrrolidinol hydrochloride in synthesis is depicted below.

References

Application Notes and Protocols for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a versatile synthetic intermediate characterized by a secondary amine, a tertiary amine, and a methyl ester functional group. While specific, published applications of this exact molecule in the synthesis of named bioactive compounds are not extensively documented in scientific literature, its structure makes it a highly valuable building block for medicinal chemistry and drug discovery. It serves as a flexible linker, incorporating a readily functionalizable N,N-dimethyl-1,3-propanediamine (DMAPA) moiety, which can be crucial for modulating the physicochemical and pharmacokinetic properties of a lead compound.

Key Structural Features and Potential Applications:

-

Flexible Diamine Linker: The core utility of this reagent lies in its ability to introduce a flexible three-carbon chain with two amine functionalities. Such linkers are integral in connecting a pharmacophore to another functional group, a solubilizing tail, or a second pharmacophore in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

-

Modulation of Physicochemical Properties: The presence of two amine groups, one secondary and one tertiary, allows for fine-tuning of a molecule's basicity (pKa) and, consequently, its solubility and membrane permeability. The tertiary amine often serves as a key basic center for salt formation, enhancing the aqueous solubility and crystallinity of the final active pharmaceutical ingredient (API).

-

Synthetic Handle: The secondary amine and the methyl ester provide two distinct points for chemical modification. The secondary amine can readily undergo reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation. The ester can be hydrolyzed to a carboxylic acid for amide bond coupling or reduced to an alcohol for further derivatization.

Hypothetical Application in Heterocyclic Synthesis: The Case of Pyrazino[1,2-a]indoles

The pyrazino[1,2-a]indole scaffold is a privileged structure found in numerous biologically active compounds targeting the central nervous system, as well as exhibiting anti-infectious and anti-cancer properties.[1][2] The synthesis of derivatives often involves the construction of the pyrazine ring onto an indole core. Methyl 3-((3-(dimethylamino)propyl)amino)propanoate can be envisioned as a key reagent to build a side chain on the indole nitrogen, which, after subsequent chemical transformations, can cyclize to form the desired heterocyclic system.

Experimental Protocols

The following represents a plausible, representative protocol for the initial functionalization of an indole scaffold using Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This protocol is a template and has not been directly extracted from a specific publication; therefore, optimization of reaction conditions would be necessary.

Protocol 1: Synthesis of a Functionalized Indole Precursor

This protocol describes the N-acylation of the secondary amine of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate with a 2-indolecarbonyl chloride derivative. This reaction creates a key intermediate that could be further processed (e.g., ester hydrolysis, reduction, and cyclization) to form a pyrazino[1,2-a]indole derivative.

Materials:

-

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

-

1H-indole-2-carbonyl chloride (or a suitably substituted derivative)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Base and Amine: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.1 eq) in anhydrous DCM.

-

Reaction Execution: Add the solution of the amine dropwise to the stirred, cooled solution of the acid chloride over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acylated product.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Data Presentation

The following table presents representative, hypothetical data for the synthesis described in Protocol 1. Actual results will vary based on the specific indole substrate and reaction conditions.

| Parameter | Value |

| Reactant Scale | 5 mmol |

| Reaction Temperature | 0 °C to Room Temp. |

| Reaction Time | 6 hours |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Product Yield | 75% (hypothetical) |

| Product Purity (by LC-MS) | >95% (hypothetical) |

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general structure of the target bioactive scaffold.

Caption: Proposed workflow for the synthesis of a functionalized indole precursor.

Caption: General chemical structure of the bioactive pyrazino[1,2-a]indole core.

References

Application Notes and Protocols: Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and its derivatives. The protocol is based on the aza-Michael addition reaction, a reliable method for the formation of carbon-nitrogen bonds.

Introduction

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and its analogues are versatile building blocks in medicinal chemistry and materials science. The presence of both a secondary amine and a tertiary amine, along with a methyl ester, allows for a wide range of subsequent chemical modifications, making them valuable scaffolds for the development of novel compounds with potential therapeutic applications. The synthesis route outlined below is efficient and proceeds under mild conditions.

General Synthetic Scheme

The synthesis involves the conjugate addition of an N-substituted amine to an acrylate ester. In this specific case, 3-(dimethylamino)propylamine is added to methyl acrylate.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This can be adapted for the synthesis of derivatives by substituting the starting amine.

Materials and Reagents:

-

Methyl acrylate

-

3-(Dimethylamino)propylamine

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for reactions at elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(dimethylamino)propylamine (1.0 eq) in methanol (approximately 2-3 mL per mmol of amine).

-

Addition of Reactant: While stirring the solution at room temperature, add methyl acrylate (1.0-1.2 eq) dropwise. An exothermic reaction may be observed. For less reactive amines, the reaction mixture can be heated to reflux to ensure completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine). The reaction is typically complete within 2-24 hours.

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Characterization:

The structure and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

The following table provides an example of the quantities and expected yield for the synthesis of the title compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) |

| 3-(Dimethylamino)propylamine | 102.18 | 50 | 1.0 | 5.11 g | - |

| Methyl Acrylate | 86.09 | 55 | 1.1 | 4.73 g | - |

| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | 188.27 | - | - | - | >90% |

Note: Yields can vary depending on reaction scale and purification method.

Visualizations

Synthetic Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate derivatives.

Caption: Experimental workflow for synthesis.

Aza-Michael Addition Signaling Pathway Analogy

While not a biological signaling pathway, the following diagram illustrates the logical progression and key transformations in the aza-Michael addition reaction.

Caption: Key steps in the aza-Michael addition.

Application Notes and Protocols for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the choice of a linker molecule is critical for the successful development of targeted therapeutics, diagnostics, and research tools such as antibody-drug conjugates (ADCs). An ideal linker provides a stable connection between a biomolecule and a payload, while potentially offering controlled release at the target site. "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is a versatile linker precursor containing a secondary amine and a methyl ester. This structure allows for orthogonal conjugation strategies, where the secondary amine can be coupled to a payload, and the ester group can be deprotected to a carboxylic acid for subsequent activation and reaction with primary amines on a biomolecule, such as lysine residues on a protein.[1][2]

The presence of the diamine backbone can also enhance the water solubility of the linker and the final bioconjugate. The stability of the resulting amide bonds formed during conjugation is a key advantage, offering high stability under physiological conditions.[3] However, the ester linkage within the linker itself is more susceptible to hydrolysis compared to amide bonds, a factor that must be considered in the design and application of the final conjugate.[4][5][6]

These application notes provide a comprehensive overview of the use of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" as a linker in bioconjugation, including detailed protocols for conjugation and characterization.

Properties of the Linker Precursor

A summary of the physical and chemical properties of a similar compound, Methyl 3-(dimethylamino)propionate, is provided below. These properties are important for handling and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [7] |

| Molecular Weight | 131.17 g/mol | [7] |

| Form | Liquid | [7] |

| Boiling Point | 152-154 °C | [7] |

| Density | 0.917 g/mL at 25 °C | [7] |

| Functional Groups | Secondary Amine, Methyl Ester | [7] |

Principle of Bioconjugation

The proposed bioconjugation strategy using "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" involves a two-step process:

-

Payload Attachment: The secondary amine of the linker is conjugated to a payload molecule (e.g., a small molecule drug) that has a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester). This reaction forms a stable amide bond.

-

Biomolecule Conjugation: The methyl ester of the linker-payload construct is hydrolyzed to a carboxylic acid. This carboxylic acid is then activated, typically to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on a biomolecule to form another stable amide bond.[1][8]

This orthogonal approach allows for the controlled and sequential assembly of the bioconjugate.

Experimental Protocols